Rantidine HCL

Pharmacology H2 Receptor Antagonism Potency Comparison

NDMA liability in legacy ranitidine batches creates significant procurement risk. BenchChem’s supply chain mitigates this via temperature-controlled, inert-atmosphere logistics and full pharmacopoeial characterization. • Purity: ≥98% (HPLC), conforms to USP assay 97.5-102.0% on dried basis. • Polymorph: Form-2 dominant; plastic deformation profile validated for direct compression. • Stability: Stored/shipped at 2-8 °C under argon to suppress nitrosamine autoxidation. • Documentation: Full CoA with Related Compounds A/B impurity quantitation per USP/EP.

Molecular Formula C12H21ClN4O3S
Molecular Weight 336.84 g/mol
Cat. No. B13412064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRantidine HCL
Molecular FormulaC12H21ClN4O3S
Molecular Weight336.84 g/mol
Structural Identifiers
SMILESCNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)N(C)C.Cl
InChIInChI=1S/C12H20N4O3S.ClH/c1-13-11(8-16(17)18)14-6-7-20-9-10-4-5-12(19-10)15(2)3;/h4-5,8,13-14H,6-7,9H2,1-3H3;1H/b11-8+;
InChIKeyMLZWEMSTVVGHFJ-YGCVIUNWSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ranitidine HCl API Overview


Ranitidine Hydrochloride (CAS 66357-59-3) is a histamine H2-receptor antagonist, characterized as a white to pale-yellow, hygroscopic crystalline powder that is highly soluble in water . It functions as a competitive, reversible inhibitor of gastric acid secretion, historically utilized for the treatment of peptic ulcer disease and gastroesophageal reflux [1]. The active pharmaceutical ingredient is pharmacopoeially defined to contain not less than 97.5% and not more than 102.0% of C13H22N4O3S·HCl on a dried basis [2].

Ranitidine HCl Substitution Issues


Procurement specialists and formulators cannot simply interchange Ranitidine HCl with other H2-receptor antagonists like Famotidine, Cimetidine, or Nizatidine. These in-class compounds exhibit marked differences in key attributes critical for scientific and industrial applications, including up to a 10-fold variation in receptor binding potency [1], distinct polymorph-dependent compaction behaviors essential for solid dosage manufacturing [2], and a well-documented, unique intrinsic instability leading to the formation of the probable human carcinogen N-Nitrosodimethylamine (NDMA) [3]. Furthermore, Ranitidine HCl demonstrates a significantly lower propensity for cytochrome P450-mediated drug-drug interactions compared to Cimetidine, impacting co-formulation and clinical safety profiles [4]. These quantifiable discrepancies render generic or in-class substitution without rigorous comparative evaluation scientifically and technically untenable.

Ranitidine HCl Differentiation Evidence


H2 Receptor Potency Comparison

Ranitidine HCl exhibits intermediate in vitro potency among H2-receptor antagonists. Its inhibition constant (Ki) for the human H2 receptor is 89 nM [1]. Comparative pharmacodynamic analysis indicates Famotidine is 6 to 10 times more potent than Ranitidine, while Ranitidine and Nizatidine are 4 to 10 times more potent than Cimetidine [2]. A functional study on rabbit stomach fundus tissue confirmed the potency rank order: Ranitidine = Nizatidine > Famotidine > Cimetidine [3].

Pharmacology H2 Receptor Antagonism Potency Comparison

CYP450 Interaction Profile

Ranitidine HCl offers a distinct advantage over Cimetidine in terms of drug-drug interaction potential. Ranitidine binds to cytochrome P450 (CYP) enzymes 4-10 times less avidly than Cimetidine [1]. This difference is functionally significant; while Cimetidine produces a marked and statistically significant inhibition of CYP-mediated metabolism, the effect of Ranitidine is much weaker and generally statistically non-significant [2]. One source quantifies Ranitidine's CYP450 affinity as only 10% of that of Cimetidine .

Drug-Drug Interaction CYP450 Inhibition Pharmacokinetics

Polymorph Mechanical Properties

Ranitidine HCl exists in two primary crystalline polymorphs, Form 1 and Form 2, which exhibit distinct mechanical behaviors crucial for tablet manufacturing. Form 2 (the commercially preferred form) demonstrates greater plastic deformation than Form 1, as confirmed by Heckel analysis and out-of-die compressibility plots [1]. Conversely, Form 1 shows greater tabletability (i.e., higher tensile strength at a given compaction pressure) compared to Form 2 [2]. Form 2 also has a higher melting point (140-144°C) and is considered more thermodynamically stable than Form 1 (melting point 134-140°C) [3].

Pharmaceutics Polymorphism Tablet Compaction

NDMA Degradation Risk

Ranitidine HCl possesses a unique chemical instability among H2-antagonists, undergoing autoxidation to release nitrite ions and dimethylamine, which subsequently react to form the probable human carcinogen N-Nitrosodimethylamine (NDMA) [1]. This degradation is accelerated by heat and moderate humidity [2]. Studies show that NDMA formation from amorphous ranitidine impurities can be up to 100 times higher than from the crystalline drug substance under forced degradation at 110°C for 1 hour [3]. This intrinsic degradation pathway is not observed to a comparable extent with Famotidine or Cimetidine.

Stability Nitrosamine Impurities Degradation

Pharmacopoeial Impurity Limits

The USP monograph for Ranitidine Hydrochloride provides a strict, quantitative benchmark for purity, specifying an assay range of 97.5% to 102.0% on a dried basis [1]. It also defines and controls the levels of specific related impurities, including Ranitidine Related Compound A (N-Oxide) and Compound B (Nitroacetamide complex), via a validated chromatographic purity test [2]. The European Pharmacopoeia (EP) similarly defines a panel of specific impurities (A through K) that must be controlled [3].

Analytical Chemistry Quality Control Impurity Profiling

Ranitidine HCl Application Scenarios


Polymorph-Based Tablet Manufacturing

The distinct mechanical properties of Ranitidine HCl Form 2, characterized by its greater plastic deformation, make it the preferred polymorph for high-speed tablet compression [1]. Formulators can leverage this property to achieve robust tablets with lower compression forces, reducing tooling wear and the risk of capping/lamination. In contrast, Form 1 may be selected when superior tabletability and higher tensile strength are required, though its processing challenges must be managed [2]. This evidence-based selection is critical for efficient manufacturing scale-up.

Pharmacology Research: Low CYP Interaction

Ranitidine HCl serves as an optimal tool compound for in vivo or ex vivo studies where a moderate level of acid suppression is desired without the confounding variable of strong CYP450 inhibition. Its potency is 4-10 times that of Cimetidine, but it is 6-10 times less potent than Famotidine [3], offering a middle-ground for dose-response studies. Crucially, its CYP450 binding affinity is only 10% that of Cimetidine , making it a superior choice when co-administering other drugs metabolized by CYP enzymes, thus minimizing non-specific interactions that could skew experimental results.

NDMA Mitigation Studies

Ranitidine HCl presents a unique and challenging case study for the development of advanced stability and mitigation strategies against nitrosamine formation. Its well-characterized autoxidation pathway to NDMA formation [4] makes it an ideal model compound for testing and validating new analytical methods for nitrosamine detection, evaluating the efficacy of oxygen-scavenging packaging systems, and investigating the impact of manufacturing process variables (e.g., milling, crystallization) on solid-state reactive species [5]. This application is central to advancing pharmaceutical quality by design for nitrosamine risk management.

Generic QC Reference Standards

For analytical development and quality control of generic Ranitidine formulations, procurement must be guided by stringent pharmacopoeial standards. The USP and EP monographs define a specific, controlled impurity profile that includes Ranitidine Related Compounds A and B [6]. Procuring API and reference standards that are fully characterized against these compendial specifications—including validated methods for impurity quantitation—is non-negotiable. This ensures that analytical methods are robust and that the final drug product meets all regulatory requirements for safety and efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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